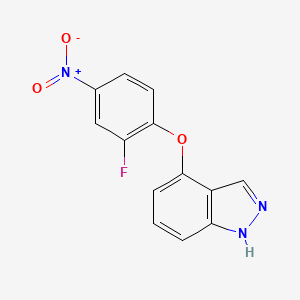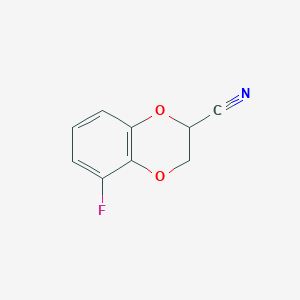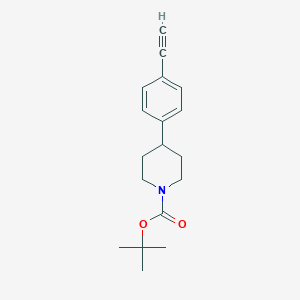
5-bromo-3-(1-cyclopropyl-1H-pyrazol-3-ylamino)-1-methylpyridin-one
描述
5-bromo-3-(1-cyclopropyl-1H-pyrazol-3-ylamino)-1-methylpyridin-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridinone core substituted with a bromine atom, a cyclopropyl group, and a pyrazolylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(1-cyclopropyl-1H-pyrazol-3-ylamino)-1-methylpyridin-one typically involves multiple steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and acetoacetate derivatives.
Amination: The pyrazolylamino group can be introduced through a nucleophilic substitution reaction using 3-amino-1-cyclopropyl-1H-pyrazole as the nucleophile.
Methylation: The methyl group at the 1-position can be introduced using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolylamino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the bromine atom or the pyrazolylamino group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazolylamino group.
Reduction: Reduced derivatives with the bromine atom or pyrazolylamino group replaced by hydrogen.
Substitution: Substituted derivatives with the bromine atom replaced by other functional groups.
科学研究应用
5-bromo-3-(1-cyclopropyl-1H-pyrazol-3-ylamino)-1-methylpyridin-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific properties, such as electronic or optical materials.
作用机制
The mechanism of action of 5-bromo-3-(1-cyclopropyl-1H-pyrazol-3-ylamino)-1-methylpyridin-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
5-Bromo-3-(1-cyclopropyl-1H-pyrazol-3-ylamino)-1-phenylpyridin-2(1H)-one: Similar structure with a phenyl group instead of a methyl group.
5-Bromo-3-(1-cyclopropyl-1H-pyrazol-3-ylamino)-1-ethylpyridin-2(1H)-one: Similar structure with an ethyl group instead of a methyl group.
5-Chloro-3-(1-cyclopropyl-1H-pyrazol-3-ylamino)-1-methylpyridin-2(1H)-one: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
The uniqueness of 5-bromo-3-(1-cyclopropyl-1H-pyrazol-3-ylamino)-1-methylpyridin-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C12H13BrN4O |
|---|---|
分子量 |
309.16 g/mol |
IUPAC 名称 |
5-bromo-3-[(1-cyclopropylpyrazol-3-yl)amino]-1-methylpyridin-2-one |
InChI |
InChI=1S/C12H13BrN4O/c1-16-7-8(13)6-10(12(16)18)14-11-4-5-17(15-11)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,14,15) |
InChI 键 |
IBJWOEAEZKYWNV-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=C(C1=O)NC2=NN(C=C2)C3CC3)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[3-(Diethylamino)phenyl]propanenitrile](/img/structure/B8456746.png)
![Pyrrolo[3,2-c]pyridin-1-yl-acetic acid](/img/structure/B8456747.png)

![6-(3-Fluorophenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B8456760.png)







![4-chloro-7-isopropyl-7H-imidazo[4,5-c]pyridazine](/img/structure/B8456824.png)


